2,6-Dimethyl-1,6-heptadien-4-ol chemical properties
2,6-Dimethyl-1,6-heptadien-4-ol chemical properties
An In-Depth Technical Guide to 2,6-Dimethyl-1,6-heptadien-4-ol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, projected spectroscopic data, and potential applications of 2,6-dimethyl-1,6-heptadien-4-ol. Due to the limited availability of direct literature on this specific isomer, this guide leverages data from structurally related analogs and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The proposed synthesis and reactivity pathways are based on well-documented reactions of similar molecules, offering a practical framework for its laboratory preparation and use as a versatile synthetic intermediate.
Introduction
2,6-Dimethyl-1,6-heptadien-4-ol is a secondary alcohol and a diene, possessing a unique combination of functional groups that make it an attractive, yet under-explored, building block in organic synthesis. Its structure, featuring two terminal double bonds and a chiral center at the alcohol-bearing carbon, presents multiple sites for chemical modification, opening avenues for the creation of diverse and complex molecular architectures. While specific research on this isomer is not extensively documented, its structural motifs are prevalent in natural products and pharmaceutically active compounds. This guide aims to fill the existing knowledge gap by providing a detailed analysis of its expected properties and a practical blueprint for its synthesis and potential derivatization.
Physicochemical Properties
The physicochemical properties of 2,6-dimethyl-1,6-heptadien-4-ol can be predicted with a high degree of confidence based on its molecular structure and data from closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | Inferred from Structure |
| Molecular Weight | 140.22 g/mol | Calculated |
| IUPAC Name | 2,6-dimethylhepta-1,6-dien-4-ol | IUPAC Nomenclature |
| CAS Number | 103260-93-1 | [1] |
| Appearance | Colorless liquid (Predicted) | General knowledge of similar alcohols |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | General knowledge of similar alcohols |
Spectroscopic Analysis (Projected)
The structural confirmation of 2,6-dimethyl-1,6-heptadien-4-ol would rely on a combination of spectroscopic techniques. Based on the known spectra of the isomeric 2,6-dimethyl-1,5-heptadien-3-ol and fundamental principles of spectroscopy, the following spectral data are anticipated.[2]
¹H NMR Spectroscopy (Projected)
The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons. Key expected signals include:
-
~4.7-4.9 ppm: Multiple signals corresponding to the vinylic protons of the two terminal double bonds (C1-H₂ and C7-H₂).
-
~4.0-4.2 ppm: A multiplet corresponding to the proton on the carbinol carbon (C4-H).
-
~2.1-2.3 ppm: Multiplets for the protons on the carbons adjacent to the double bonds and the carbinol carbon (C3-H₂ and C5-H₂).
-
~1.7 ppm: A singlet for the methyl protons attached to the double bonds (C2-CH₃ and C6-CH₃).
-
Broad singlet: A signal for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy (Projected)
The carbon NMR spectrum would provide definitive evidence for the carbon skeleton:
-
~145 ppm: Signals for the quaternary carbons of the double bonds (C2 and C6).
-
~112 ppm: Signals for the terminal methylene carbons of the double bonds (C1 and C7).
-
~75 ppm: A signal for the carbinol carbon (C4).
-
~40-45 ppm: Signals for the methylene carbons adjacent to the carbinol carbon (C3 and C5).
-
~20-25 ppm: Signals for the methyl carbons (C2-CH₃ and C6-CH₃).
Infrared (IR) Spectroscopy (Projected)
The IR spectrum would show characteristic absorption bands for the hydroxyl and alkene functional groups:
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~3075 cm⁻¹ (medium): =C-H stretching of the terminal alkenes.
-
~1650 cm⁻¹ (medium): C=C stretching of the alkenes.
-
~890 cm⁻¹ (strong): Out-of-plane bending for the terminal =CH₂ groups.
Mass Spectrometry (Projected)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns would include the loss of a water molecule (M⁺ - 18) to give a peak at m/z 122, and cleavage adjacent to the alcohol.
Proposed Synthesis and Reaction Mechanisms
Proposed Synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol
A plausible synthetic route to 2,6-dimethyl-1,6-heptadien-4-ol involves a Grignard reaction between methallyl chloride and acrolein. This approach is adapted from the synthesis of related allylic alcohols.
Reaction Scheme:
Caption: Proposed synthesis of 2,6-dimethyl-1,6-heptadien-4-ol via a Grignard reaction.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Methallyl chloride is then added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Acrolein: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acrolein in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2,6-dimethyl-1,6-heptadien-4-ol.
Reactivity and Potential Transformations
The bifunctional nature of 2,6-dimethyl-1,6-heptadien-4-ol allows for a wide range of chemical transformations.
-
Reactions of the Alcohol: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also serve as a directing group for stereoselective reactions on the adjacent double bonds.
-
Reactions of the Alkenes: The terminal double bonds are susceptible to a variety of addition reactions, including hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.[3] These reactions can be performed selectively, depending on the reaction conditions.
-
Cyclization Reactions: The presence of two double bonds and a hydroxyl group makes this molecule a potential precursor for the synthesis of various cyclic compounds, such as substituted tetrahydropyrans, through acid-catalyzed cyclization.
Caption: Potential reaction pathways for 2,6-dimethyl-1,6-heptadien-4-ol.
Potential Applications in Research and Drug Development
The structural features of 2,6-dimethyl-1,6-heptadien-4-ol make it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used as a starting point in fragment-based drug discovery campaigns. The different reactive handles allow for the systematic elaboration of the core structure to explore structure-activity relationships.
-
Synthesis of Natural Product Analogs: Many natural products contain substituted cyclic ethers or complex acyclic polyols. This diene alcohol can serve as a key intermediate in the synthesis of analogs of such natural products.
-
Development of Chiral Ligands: The chiral center at C4 can be resolved to provide enantiopure starting materials for the synthesis of chiral ligands for asymmetric catalysis.
-
Bioisosteric Replacement: The dimethylated alkene motifs can be considered as bioisosteres for other chemical groups in known drug molecules to improve pharmacokinetic properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use carbon dioxide, dry chemical, or foam for extinguishing fires.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Handling: Avoid ingestion and inhalation.[4] Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4]
Conclusion
2,6-Dimethyl-1,6-heptadien-4-ol represents a promising yet underexplored molecule for synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its projected chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications. By leveraging data from related compounds and established chemical principles, this document serves as a foundational resource to stimulate further research into this versatile chemical entity. The insights provided herein are intended to empower researchers to unlock the synthetic potential of 2,6-dimethyl-1,6-heptadien-4-ol in the pursuit of novel materials and therapeutics.
References
-
Bierl-Leonhardt, B. A., Moreno, D. S., Schwarz, M., Fargerlund, J., & Plimmer, J. R. (1981). Syntheses of 2,6-Dimethyl-I,5-heptadien-3-o1 Acetate, the Pheromone of the Comstock Mealybug Pseudococcus comstocki KuwANA, and Its Analogs. Agricultural and Biological Chemistry, 45(3), 591-595. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trimethyl-1,6-heptadien-4-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-1,6-heptadiene. PubChem Compound Database. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,6-dimethyl-1-hepten-4-ol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Hepten-2-ol, 6-methyl-, 2-acetate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,6-heptadien-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.
-
Chemsrc. (2025, August 20). 4-Bromophenylacetic acid | CAS#:1878-68-8. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,6-dimethyl-1,6-heptadiene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,6-Heptadien-4-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2022). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences, 92(4), 841–851. Retrieved from [Link]
-
Gessner, R. K., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (8E)-9-((1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy)-8-nonenoic acid. PubChem Compound Database. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,6-Heptadien-4-ol, acetate. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2,6-DIMETHYL-2,5-HEPTADIEN-4-ONE CAS 504-20-1. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,5-Heptadiene, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2,6-DIMETHYL-1,6-HEPTADIEN-4-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. gustavus.edu [gustavus.edu]
